molecular formula C13H28O B3059107 1-Octanol, 2-pentyl- CAS No. 94354-95-7

1-Octanol, 2-pentyl-

Cat. No.: B3059107
CAS No.: 94354-95-7
M. Wt: 200.36 g/mol
InChI Key: SPFBHWHDOHCHHB-UHFFFAOYSA-N
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Description

1-Octanol, 2-pentyl- is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is also known as 2-pentyl-1-octanol and has the molecular formula C13H28O. It is a colorless liquid with a faint, pleasant odor and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanol, 2-pentyl- can be synthesized through several methods, including:

    Hydroformylation: This process involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst, typically a transition metal complex. The resulting aldehyde is then hydrogenated to form the alcohol.

    Alcohol Condensation: This method involves the condensation of smaller alcohols to form larger alcohols. For example, the condensation of 1-pentanol with 1-octanol can produce 2-pentyl-1-octanol.

    Oxidation of Alkenes: Alkenes can be oxidized to form alcohols. For instance, the oxidation of 2-pentyl-1-octene can yield 2-pentyl-1-octanol.

Industrial Production Methods: Industrial production of 1-Octanol, 2-pentyl- typically involves large-scale hydroformylation and subsequent hydrogenation processes. These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

1-Octanol, 2-pentyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of 1-Octanol, 2-pentyl- can yield alkanes. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The hydroxyl group in 1-Octanol, 2-pentyl- can be substituted with other functional groups. For example, reaction with hydrogen halides (HX) can produce alkyl halides.

    Esterification: This compound can react with carboxylic acids to form esters. This reaction typically requires an acid catalyst, such as sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: 2-pentyl-1-octanal, 2-pentyl-1-octanoic acid

    Reduction: 2-pentyl-1-octane

    Substitution: 2-pentyl-1-octyl halides

    Esterification: 2-pentyl-1-octyl esters

Scientific Research Applications

1-Octanol, 2-pentyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent and reagent in organic synthesis. Its amphiphilic nature makes it suitable for solvation in both aqueous and organic phases.

    Biology: This compound is used in studies involving cell membrane permeability and as a model compound for studying alcohol effects on biological systems.

    Industry: It is used in the production of flavors, fragrances, and plasticizers. Its balanced hydrophobicity and hydrophilicity make it ideal for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Octanol, 2-pentyl- involves its interaction with cell membranes and proteins. It can disrupt membrane integrity, leading to increased permeability and potential cell damage. In biological systems, it can inhibit T-type calcium channels, affecting calcium ion flow and cellular signaling pathways. This inhibition can lead to various physiological effects, including reduced neuronal excitability and potential therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

1-Octanol, 2-pentyl- can be compared with other similar compounds, such as:

    1-Octanol: A primary alcohol with a similar structure but without the pentyl group. It has different solubility and reactivity properties.

    2-Pentanol: A secondary alcohol with a shorter carbon chain. It has different physical and chemical properties compared to 1-Octanol, 2-pentyl-.

    1-Decanol: A longer-chain alcohol with different solubility and boiling point characteristics.

Uniqueness: 1-Octanol, 2-pentyl- is unique due to its specific molecular structure, which combines the properties of both octanol and pentanol

Properties

IUPAC Name

2-pentyloctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-5-7-9-11-13(12-14)10-8-6-4-2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFBHWHDOHCHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432187
Record name 1-Octanol, 2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94354-95-7
Record name 1-Octanol, 2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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